molecular formula C₁₀H₁₅N₃O₂ B032645 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol CAS No. 76014-81-8

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Cat. No. B032645
CAS RN: 76014-81-8
M. Wt: 209.24 g/mol
InChI Key: OGRXKBUCZFFSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

NNAL is primarily synthesized in biological systems as a metabolite of NNK, another tobacco-specific carcinogen. The synthesis involves the reduction of NNK, where specific enzymes, including cytochromes P450, play a crucial role in its bioactivation and subsequent formation in the liver and lung tissues of both rodents and humans (Smith et al., 1992). The metabolic pathways include the formation of keto alcohol and keto aldehyde from NNK, with NNAL being a reductive product in these processes.

Molecular Structure Analysis

The three-dimensional structure of NNAL has been elucidated through X-ray crystallographic techniques. It has been found that the molecule is essentially planar except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural orientation plays a crucial role in the biological activity and interactions of NNAL (Katz et al., 1999).

Chemical Reactions and Properties

NNAL undergoes various chemical reactions, including oxidation and reduction, that are crucial for its detoxification and bioactivation. In the human body, NNAL is subjected to conjugation reactions forming glucuronides, which are more water-soluble and can be excreted via urine. Its metabolic activation, which involves α-hydroxylation, leads to the formation of DNA adducts, crucial in its carcinogenic pathway (Hecht, 1999).

Physical Properties Analysis

NNAL's physical properties, such as solubility and volatility, are influenced by its molecular structure. It is relatively stable under physiological conditions but can undergo enzymatic transformations that affect its physical behavior in biological systems.

Chemical Properties Analysis

The chemical behavior of NNAL, including its reactivity and interactions with biological macromolecules, is central to understanding its role in carcinogenesis. Its ability to form DNA adducts through its metabolites is a key factor in its mutagenic and carcinogenic potential. The metabolism of NNAL to its glucuronides and other metabolites is a significant aspect of its chemical properties, affecting its distribution, bioavailability, and excretion in the human body (Hecht et al., 1999).

Scientific Research Applications

  • Studying Metabolic Pathways : The absolute configuration of NNAL is crucial for studying the enantiomeric ratio of metabolically formed NNAL and its glucuronide derivative in various species (Hecht, Spratt, & Trushin, 2000).

  • Enhancing Analytical Methods : A modified method for determining NNAL in human urine has improved sample throughput and has a lower limit of quantitation, enhancing the detection and analysis of this compound (Shah, Halquist, & Karnes, 2009).

  • Cancer Risk Evaluation and Prevention : Analyzing NNAL in smokers' hair can be useful for evaluating cancer risk and developing cancer prevention strategies related to exposure to the tobacco-specific carcinogen NNK (Yao et al., 2012).

  • Studying Carcinogenicity : NNAL is a potent pulmonary carcinogen, and its metabolism is influenced by smoking. Its glucuronidation is an important process in understanding its carcinogenic potential (Carmella, Le Ka, Upadhyaya, & Hecht, 2002).

  • Biomarker for Exposure to Carcinogens : NNAL is a valuable biomarker for human exposure to carcinogenic nitrosamines in tobacco and tobacco smoke. Its analysis is suitable for epidemiologic investigations of health risks (Xia et al., 2005).

  • Understanding Lung Cancer Development : Higher urinary levels of total NNAL are associated with an increased risk of lung cancer in a dose-dependent manner, highlighting its significance in tobacco-related lung cancer research (Yuan et al., 2009).

Safety And Hazards

NNK is known to be a tobacco-specific N-nitrosamine and has peripheral carcinogenic properties . It can also induce oxidative stress, glial cell activation, and neuronal damage in the brain . It is a carcinogen responsible for inducing lung cancer in smokers .

Future Directions

Future research could focus on the relationship between urinary NNAL levels and lung cancer risk in the general population . This association is independent of the quantification of cigarette smoking and nicotine uptake .

properties

IUPAC Name

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXKBUCZFFSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020880
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

CAS RN

76014-81-8
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76014-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 2
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 3
Reactant of Route 3
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 4
Reactant of Route 4
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 5
Reactant of Route 5
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Reactant of Route 6
Reactant of Route 6
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Citations

For This Compound
3,090
Citations
P Upadhyaya, PMJ Kenney, JB Hochalter… - …, 1999 - academic.oup.com
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major metabolite of the tobacco-specific pulmonary carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), has a …
Number of citations: 0 academic.oup.com
SG Carmella, S Han, A Fristad, Y Yang… - … Biomarkers & Prevention, 2003 - AACR
A new method was developed for the analysis of metabolites of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in human urine. The …
Number of citations: 0 aacrjournals.org
ME Staretz, SE Murphy, CJ Patten, MG Nunes… - Drug metabolism and …, 1997 - ASPET
We compared the metabolism in human hepatic microsomes of three tobacco smoke carcinogens believed to be involved in the induction of cancer in humans: benzo[a]pyrene (BaP),4-(…
Number of citations: 0 dmd.aspetjournals.org
SG Carmella, K Le, P Upadhyaya… - Chemical research in …, 2002 - ACS Publications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific lung carcinogen which may play an important role as a cause of lung cancer in smokers. NNK is extensively …
Number of citations: 0 pubs.acs.org
Q Ren, SE Murphy, Z Zheng, P Lazarus - Drug Metabolism and Disposition, 2000 - ASPET
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are potent lung carcinogens in animals. UGT-mediatedO-…
Number of citations: 0 dmd.aspetjournals.org
P Jacob III, C Havel, DH Lee, L Yu, MD Eisner… - Analytical …, 2008 - ACS Publications
Exposure to secondhand tobacco smoke (SHS) has been linked to increased risk for a number of diseases, including lung cancer. The tobacco-specific nitrosamine 4-(…
Number of citations: 0 pubs.acs.org
ML Goniewicz, CM Havel, MW Peng, P Jacob III… - … , biomarkers & prevention, 2009 - AACR
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is tobacco specific and has a longer half-life than other tobacco biomarkers studied thus far. An accurate measurement of the …
Number of citations: 0 aacrjournals.org
SG Carmella, S Han, PW Villalta, SS Hecht - … Epidemiology Biomarkers & …, 2005 - AACR
The sum of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and its glucuronides (total NNAL) is an excellent biomarker for uptake of the tobacco-specific carcinogen 4-(methylnitrosamino)…
Number of citations: 0 aacrjournals.org
NL Benowitz, N Nardone, S Jain, DA Dempsey… - … , biomarkers & prevention, 2018 - AACR
Background: Many adolescents are exposed to tobacco smoke, from either active smoking (CS) or secondhand smoke (SHS) exposure. Tobacco-specific biomarkers of exposure …
Number of citations: 0 aacrjournals.org
SS Hecht, SG Carmella, KA Le, SE Murphy… - … Biomarkers & Prevention, 2006 - AACR
Biomarkers of carcinogen uptake could provide important information pertinent to the question of exposure to environmental tobacco smoke (ETS) in childhood and cancer development …
Number of citations: 0 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.